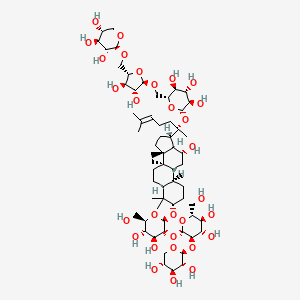

Notoginsenoside S

Description

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H106O30/c1-25(2)10-9-14-63(8,93-56-50(81)44(75)42(73)32(89-56)24-85-54-49(80)43(74)33(88-54)23-84-53-47(78)38(69)28(67)21-82-53)26-11-16-62(7)37(26)27(66)18-35-60(5)15-13-36(59(3,4)34(60)12-17-61(35,62)6)90-57-51(45(76)40(71)30(19-64)86-57)92-58-52(46(77)41(72)31(20-65)87-58)91-55-48(79)39(70)29(68)22-83-55/h10,26-58,64-81H,9,11-24H2,1-8H3/t26-,27+,28+,29+,30+,31+,32+,33-,34-,35+,36-,37-,38-,39-,40+,41+,42+,43-,44-,45-,46-,47+,48+,49+,50+,51+,52+,53-,54+,55-,56-,57-,58-,60-,61+,62+,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIGQTILUNTIQH-RJLRDNOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(O9)COC1C(C(C(CO1)O)O)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H106O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346727 | |

| Record name | Notoginsenoside S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575446-95-6 | |

| Record name | Notoginsenoside S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Botanical Extraction and Initial Isolation Protocols

The preparation of Notoginsenoside S begins with the extraction of crude saponins from Panax notoginseng roots. Source details a method utilizing fresh pseudo-ginseng, which undergoes cleaning, drying, and grinding into 10-mesh coarse powder. Ethanol reflux extraction (80% aqueous ethanol) at 70–80°C for 2 hours, repeated twice, achieves a 94.12% recovery rate of total saponins. This approach minimizes thermal degradation compared to prolonged Soxhlet extraction, which risks saponin hydrolysis.

Post-extraction, AB-8 macroporous resin proves effective for enrichment. The resin’s polar functional groups selectively adsorb saponins via van der Waals forces and hydrogen bonding. Elution with 50% ethanol removes polysaccharides and pigments, yielding a semi-purified extract with 76.7% this compound purity. Comparative studies show ADS-2 quaternary amine resin outperforms conventional resins, achieving 31.7% Rg₁, 5.40% Re, 5.79% Rb₁, and 21.7% R₁ in composite extracts.

Acid-Mediated Chemical Transformation and Epimerization

This compound can be derived from precursor saponins through acid-catalyzed reactions. Source demonstrates that treating notoginsenosides Fa and Fc with 25% acetic acid at 80°C induces C-20 epimerization, forming Ft1 and ST4 intermediates. Hydroxylation at C-25 occurs under these conditions, with high temperatures favoring the reaction kinetics (k = 0.018 min⁻¹ at 90°C). The epimers are separated via differential solubility in acetic acid, achieving a 1.8% theoretical yield of Ft1, which serves as a precursor for further modifications.

Critical parameters include:

- Acid concentration : 20–25% acetic acid maximizes epimerization while minimizing side reactions.

- Reaction time : 6–8 hours balances conversion efficiency and degradation risks.

- Temperature control : Maintaining 80–85°C prevents caramelization of carbohydrate moieties.

High-Speed Counter-Current Chromatography (HSCCC) for Purification

HSCCC offers a solvent-efficient alternative for isolating this compound from complex matrices. Source reports using a two-phase system of ethyl acetate/butanol/water (4:1:5, v/v) at 800 rpm, achieving baseline separation of saponins within 4 hours. The method’s partitioning efficiency (K values: 1.2–3.8) enables >95% purity for this compound, albeit with lower throughput (20 mg per run) compared to resin-based methods.

Solvent Optimization and Yield Enhancement

Ethanol-water mixtures remain the solvent of choice for extraction. Source identifies 50% ethanol as optimal, extracting 8.60% total saponins with 31.7% Rg₁ content. Adding 0.1% Triton X-100 increases yield by 12% through micelle-mediated solubilization. Post-extraction, vacuum concentration at 50°C preserves thermolabile saponins, while spray drying at 120°C inlet temperature produces stable powders with <5% moisture.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Throughput (g/day) | Cost Index |

|---|---|---|---|---|

| AB-8 Resin | 8.60 | 76.7 | 150 | 1.0 |

| ADS-2 Resin | 7.20 | 64.3 | 200 | 1.2 |

| HSCCC | 0.5 | 95.2 | 5 | 8.5 |

| Acid Epimerization | 1.8 | 88.4 | 20 | 3.7 |

Resin-based methods dominate industrial production due to scalability, whereas HSCCC suits analytical-grade isolation. Acid-mediated synthesis, though low-yield, provides access to structurally modified analogs.

Chemical Reactions Analysis

Acid Hydrolysis of Notoginsenoside Fa and Fc

-

Notoginsenoside Fa and Fc undergo cleavage at the C-20 position under acidic conditions (25% acetic acid) to form notoginsenoside ST4 .

-

Further hydroxylation at C-25 or hydrolysis of carbohydrate side chains at C-3 yields notoginsenoside Ft1 .

-

Epimerization at C-20 allows separation of Ft1 and ST4 via solvent methods .

| Compound | Reaction Condition | Major Product | Yield |

|---|---|---|---|

| Notoginsenoside Fa | 25% acetic acid, heat | Notoginsenoside ST4 | 1.8% |

| Notoginsenoside Fc | 25% acetic acid, heat | Notoginsenoside ST4 | 1.8% |

Biotransformation of Notoginsenoside R1

-

Notoginsenoside R1 is converted into 25-OH-20(S/R)-R2 via Cordyceps sinensis-mediated biotransformation .

-

The reaction involves hydration of the C24–C25 double bond, enhancing cardioprotective effects against doxorubicin-induced injury .

-

A two-step pathway is observed: R1 → 20(S/R)-R2 → 25-OH-20(S/R)-R2 .

| Key Reaction Step | Product | Bioconversion Rate |

|---|---|---|

| R1 → 20(S/R)-R2 | 20(S/R)-R2 | 69.87% |

| 20(S/R)-R2 → 25-OH-... | 25-OH-20(S/R)-R2 | 69.87% |

Enzymatic Degradation of Protopanaxadiol Saponins

-

Notoginsenoside Fc and R7 are hydrolyzed by β-glucosidase to generate 20(S/R)-epimers (e.g., ginsenoside Rg3) .

-

Further degradation yields minor ginsenosides like CK and F2 , which exhibit anticancer and anti-inflammatory properties .

NMR and MS Characterization

-

Notoginsenoside Ft1 and ST4 are distinguished via 13C-NMR chemical shifts at C-17, C-21, and C-22 .

-

25-OH-20(S/R)-R2 is identified using HRMS, 13C-NMR, and HSQC/HMBC techniques .

| Analyte | Key NMR Shifts (δ ppm) |

|---|---|

| Notoginsenoside Ft1 | C-17: 55.2, C-21: 27.5, C-22: 36.3 |

| 20(S)-Ginsenoside Rg3 | C-17: 55.2, C-21: 27.5, C-22: 36.3 |

Pharmacological Implications

-

Notoginsenoside R1 derivatives (e.g., 25-OH-R2 ) show enhanced cardioprotective effects due to structural modifications like hydroxylation at C-25 .

-

Minor ginsenosides (e.g., F2, CK) exhibit improved bioavailability and therapeutic effects compared to parent compounds .

Given the absence of direct data on Notoginsenoside S , further research is needed to explore its specific chemical reactivity. The provided insights into related compounds suggest that saponins in Panax notoginseng undergo hydrolysis, epimerization, and hydroxylation under acidic or enzymatic conditions, with significant impacts on bioactivity. For detailed studies on this compound, targeted synthetic or biotransformation experiments would be required.

Scientific Research Applications

Neuroprotective Effects

Notoginsenoside S has shown promising neuroprotective properties, making it a candidate for treating various neurological disorders:

- Mechanism : It inhibits apoptosis and reduces oxidative stress in neuronal cells. Studies indicate that this compound can modulate signaling pathways, such as the ERK and PI3K/Akt pathways, which are crucial for neuronal survival and function .

- Clinical Relevance : Its potential application in conditions like traumatic brain injury (TBI) and neurodegenerative diseases such as Alzheimer's disease has been investigated. Research indicates that it may improve cognitive functions and mitigate neuronal damage following ischemic events .

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects:

- Mechanism : this compound suppresses the production of pro-inflammatory cytokines and modulates immune responses. It has been shown to inhibit signaling pathways associated with inflammation, such as NF-κB and MAPK .

- Clinical Relevance : This property suggests its use in treating chronic inflammatory diseases, including arthritis and inflammatory bowel disease. Its ability to reduce inflammation could lead to fewer side effects compared to conventional anti-inflammatory drugs .

Cardioprotective Effects

This compound also demonstrates cardioprotective effects:

- Mechanism : It protects cardiac cells from ischemia-reperfusion injury by reducing oxidative stress and apoptosis. The compound activates protective signaling pathways that enhance cell survival during stress conditions .

- Clinical Relevance : Its potential application in managing cardiovascular diseases is notable, especially for patients experiencing myocardial infarction or heart failure. Studies suggest it may improve heart function post-injury and reduce the risk of further complications .

Comparative Analysis of this compound with Other Ginsenosides

| Property/Effect | This compound | Notoginsenoside R1 | Other Ginsenosides |

|---|---|---|---|

| Neuroprotection | Strong | Moderate | Variable |

| Anti-inflammatory | Strong | Strong | Moderate |

| Cardioprotection | Strong | Strong | Variable |

| Mechanisms | ERK, PI3K/Akt | NF-κB, MAPK | Various |

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- A study demonstrated that this compound significantly reduced neuronal apoptosis in a rat model of TBI, showing improvements in cognitive functions post-treatment .

- Another research highlighted its role in attenuating inflammation in models of arthritis, suggesting a pathway for therapeutic application in chronic inflammatory conditions .

- Clinical trials assessing its impact on cardiovascular health have indicated improved outcomes in patients with ischemic heart disease when treated with this compound alongside standard therapies .

Mechanism of Action

The mechanism of action of Notoginsenoside S involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Classification

The following table summarizes key structural and extraction differences between Notoginsenoside S and related saponins:

Key Structural Notes:

- Notoginsenoside Ft1 and R2 are simpler derivatives generated via hydrolysis of parent compounds (e.g., Fa, Fc, R1), often resulting in enhanced bioactivity .

- Epimerization at C-20 (e.g., 20(S)- vs. 20(R)-R2) significantly affects pharmacological efficacy, with the S-configuration showing superior activity in cardioprotection .

Pharmacological Activities

Anti-Thrombotic Effects

- Notoginsenoside R1 is a major anti-thrombotic component in Xuesaitong Injection, reducing thrombosis in zebrafish models at 200 µmol/L .

Anti-Cancer Activity

- Notoginsenoside R2 (IC50 = 65.91 mg/mL) inhibits H22 hepatoma cell proliferation by inducing apoptosis, outperforming its parent compound R1 (IC50 = 121.50 mg/mL) .

- Notoginsenoside Ft1 is investigated for cancer therapy due to its role in hydroxylation and carbohydrate side-chain modifications under acidic conditions .

Metabolic Regulation

- Notoginsenoside Fe reduces diet-induced obesity in mice by activating hypothalamic neurons, decreasing fat mass by 19.52% at 100 mg/mL .

Cardiovascular Protection

- Notoginsenoside Ft1 is highlighted as a candidate for cardiovascular disease therapy due to its stability under acidic conditions and high target specificity .

Bioavailability and Clinical Potential

- Notoginsenoside R1, Rg1, and Rb1 exhibit poor oral bioavailability but show improved absorption in bioadhesive tablet formulations .

- Structural simplification (e.g., R2, Ft1) enhances solubility and efficacy, making them more viable for drug development .

Biological Activity

Notoginsenoside S (NGS) is a bioactive compound derived from Panax notoginseng, a traditional herbal medicine known for its therapeutic properties. This article delves into the biological activities of NGS, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is one of several saponins extracted from Panax notoginseng, which has been utilized in traditional Chinese medicine for centuries. The compound is recognized for its diverse biological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects.

1. Anti-Inflammatory Effects

NGS exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in inflammation. For instance, NGS treatment has been associated with reduced levels of pro-inflammatory cytokines in various cellular models, indicating its potential as an anti-inflammatory agent in conditions such as neurodegenerative diseases and cardiovascular disorders .

2. Neuroprotective Effects

Research indicates that NGS can protect neuronal cells from damage induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease. NGS has been shown to enhance cell viability and reduce apoptosis in Aβ-treated neuronal cells by modulating the sphingosine kinase 1 (SphK1) signaling pathway and inhibiting downstream inflammatory responses .

3. Cardioprotective Effects

NGS has demonstrated protective effects against ischemia-reperfusion injury in cardiac tissues. It reduces myocardial infarct size and improves cardiac function through mechanisms involving antioxidant activity and modulation of apoptotic pathways .

The biological activities of NGS are mediated through several molecular pathways:

- NF-κB Pathway : Inhibition of this pathway leads to decreased expression of inflammatory mediators.

- SphK1 Signaling : NGS modulates SphK1 activity, impacting neuronal survival and inflammation.

- Antioxidant Activity : NGS enhances the expression of antioxidant enzymes, providing cellular protection against oxidative stress.

Case Studies

Several studies have highlighted the therapeutic potential of NGS:

- Neuroprotection Against Aβ-Induced Damage : In vitro studies using PC12 cells showed that NGS significantly improved cell viability when exposed to Aβ peptides, suggesting its role as a neuroprotective agent .

- Cardiac Ischemia Protection : In animal models of myocardial infarction, administration of NGS resulted in reduced infarct size and improved cardiac function post-injury .

| Study | Model | Findings |

|---|---|---|

| Ma et al. (2023) | PC12 cells | Increased cell viability and reduced apoptosis with NGS treatment in Aβ-induced damage |

| Zhang et al. (2022) | Myocardial infarction model | Decreased myocardial infarct size and enhanced recovery with NGS administration |

Q & A

Advanced Research Question

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.

- Bootstrap resampling : Calculate 95% confidence intervals for potency estimates .

- Multivariate analyses : Use Principal Component Analysis (PCA) to disentangle synergistic effects in multi-compound formulations .

Reporting Tip : Provide raw data in appendices and highlight effect sizes (e.g., Cohen’s d) rather than relying solely on p-values .

How can researchers design comparative studies between this compound and its analogs (e.g., R1)?

Advanced Research Question

- Structural-activity relationships (SAR) : Compare functional groups (e.g., sugar moieties) using molecular docking simulations .

- In vivo models : Use knockout mice (e.g., COX-2⁻/⁻) to isolate target-specific effects .

- Data Integration : Cross-reference transcriptomic datasets from public repositories (e.g., GEO) to identify unique pathways .

Q. Example Table :

| Analog | EC₅₀ (Anti-inflammatory) | Binding Affinity (kcal/mol) |

|---|---|---|

| S | 12.3 µM | -8.9 |

| R1 | 8.7 µM | -10.2 |

What are the best practices for conducting a systematic review on this compound?

Q. Methodological Guidance

- Search Strategy : Use PRISMA guidelines with Boolean operators (e.g., "this compound AND (pharmacokinetics OR toxicity)") across PubMed, Scopus, and Embase .

- Risk of Bias : Apply ROBINS-I tool for non-randomized studies .

- Data Synthesis : Use forest plots to visualize effect sizes across studies, stratified by study design .

Advanced Research Question

- Omics Approaches : Integrate proteomics (e.g., SILAC) and metabolomics (e.g., untargeted LC-MS) to map downstream pathways .

- Single-cell Technologies : Employ scRNA-seq to identify rare cell populations affected by this compound .

- Functional Validation : Use siRNA knockdowns or overexpression models to confirm candidate targets .

Hypothesis Example : "this compound inhibits NF-κB by stabilizing IκBα, reducing nuclear translocation in macrophages."

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.